Acetyltrimethylsilane

説明

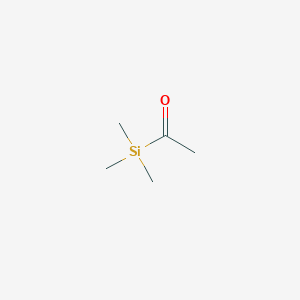

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-trimethylsilylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OSi/c1-5(6)7(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDWSDBFBCDPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13411-48-8 | |

| Record name | Acetyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetyltrimethylsilane (CAS 13411-48-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of Acetyltrimethylsilane (CAS 13411-48-8), a versatile organosilicon compound. This document details its physicochemical characteristics, provides a thorough experimental protocol for its synthesis, and explores its key applications in organic synthesis. Spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry, are presented with detailed interpretations to aid in the identification and characterization of this compound. This guide is intended to be a valuable resource for researchers and professionals utilizing this compound in their work.

Physicochemical Properties

This compound, also known as 1-(trimethylsilyl)ethanone, is a flammable, colorless liquid.[1] Its fundamental physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 13411-48-8 | [1] |

| Molecular Formula | C₅H₁₂OSi | [1] |

| Molecular Weight | 116.23 g/mol | [1] |

| Boiling Point | 113-114 °C | [2] |

| Density | 0.811 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.411 | [2] |

| Flash Point | 8 °C (46.4 °F) - closed cup | [2] |

Spectroscopic Data

The following sections provide a detailed analysis of the spectroscopic data for this compound, which is crucial for its identification and characterization in a laboratory setting.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct singlets.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.1 | Singlet | 3H | CH₃ (Acetyl group) |

| ~0.2 | Singlet | 9H | Si(CH₃)₃ (Trimethylsilyl group) |

Note: The exact chemical shifts may vary slightly depending on the solvent used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the structure with two signals corresponding to the different carbon environments.

| Chemical Shift (ppm) | Assignment |

| ~230 | C=O (Carbonyl group) |

| ~ -2 | Si(CH₃)₃ (Trimethylsilyl group carbons) |

Note: The exact chemical shifts may vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (in Si-CH₃) |

| ~1645 | Strong | C=O stretch (ketone) |

| ~1250 | Strong | Si-C stretch (in Si-(CH₃)₃) |

| ~840 | Strong | Si-C stretch (in Si-(CH₃)₃) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity | Assignment |

| 116 | Moderate | [M]⁺ (Molecular ion) |

| 101 | Moderate | [M - CH₃]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ (Base Peak) |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

Synthesis of this compound

The following protocol is a well-established method for the synthesis of this compound.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Methyl iodide

-

Trimethylsilylacetyl chloride

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of methyl iodide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (methylmagnesium bromide). The reaction mixture is stirred until the magnesium is consumed.

-

Reaction with Acid Chloride: The Grignard solution is cooled in an ice bath. A solution of trimethylsilylacetyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for several hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield pure this compound.

Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily utilized in two key areas: as a protecting group and as a precursor in carbon-carbon bond formation reactions.

Caption: Applications of this compound.

Protecting Group Chemistry

This compound can be used to protect hydroxyl, amino, and thiol groups. The resulting trimethylsilyl (B98337) ether, amine, or thioether is stable to a variety of reaction conditions and can be readily cleaved when desired.

Carbon-Carbon Bond Formation

The acetyl group of this compound can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a silicon enolate. This enolate is a powerful nucleophile that can react with various electrophiles, including aldehydes and ketones, to form new carbon-carbon bonds. This reactivity is particularly useful in the construction of complex organic molecules.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from ignition sources.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of fire, use carbon dioxide, dry chemical powder, or foam.[2]

Conclusion

This compound is a versatile and valuable reagent in organic chemistry. Its unique combination of a reactive acetyl group and a stable trimethylsilyl moiety allows for its use in a variety of synthetic transformations. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, and is intended to serve as a useful resource for the scientific community.

References

An In-depth Technical Guide to the Physical Properties of Acetyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the core physical properties of acetyltrimethylsilane. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes quantitative data presented in structured tables, detailed experimental protocols for property determination, and visualizations of experimental workflows.

Core Physical Properties

This compound, an organosilicon compound, is a colorless liquid at room temperature.[1] Its key physical properties are summarized in the tables below, providing a ready reference for laboratory and development applications.

| Property | Value | Reference |

| Molecular Formula | C5H12OSi | [1] |

| Molecular Weight | 116.23 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 113-114 °C | [1] |

| Melting Point | <0 °C | [1] |

| Density | 0.811 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.411 |

Solubility Profile

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble[2] |

| Diethyl Ether | Soluble[3][4] |

| Dichloromethane | Soluble |

| Tetrahydrofuran (THF) | Soluble[5][6] |

| Toluene | Soluble |

| Hexane (B92381) | Soluble[7][8][9] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.

| Safety Parameter | Value | Reference |

| Flash Point | 8 °C (46.4 °F) - closed cup | [10] |

| Hazard Classifications | Flammable Liquid 2, Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 | [10] |

| Signal Word | Danger | [10] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and spectral properties of this compound.

Determination of Melting Point

This protocol describes the determination of the melting point of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Freezing mixture (e.g., dry ice/acetone)

Procedure:

-

Cool a small sample of this compound using a freezing mixture until it solidifies.

-

Quickly introduce a small amount of the solidified sample into a capillary tube.

-

Tap the capillary tube gently to pack the sample at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

This protocol outlines the distillation method for determining the boiling point of this compound.

Materials:

-

This compound sample (at least 5 mL)

-

Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Place 5-10 mL of this compound and a few boiling chips into the distilling flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

Record the temperature at which the liquid is distilling at a steady rate. This is the boiling point.

-

Record the atmospheric pressure.

Caption: Workflow for Boiling Point Determination.

Determination of Density

This protocol describes the use of a pycnometer to determine the density of this compound.

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature water bath (25°C)

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant temperature water bath at 25°C for 30 minutes to allow it to equilibrate.

-

Remove the pycnometer, wipe it dry, and weigh it.

-

Empty and clean the pycnometer, then fill it with distilled water and repeat steps 4 and 5.

-

Calculate the density of this compound using the formula: Density = (mass of sample / mass of water) * density of water at 25°C.

Measurement of Refractive Index

This protocol details the use of a refractometer to measure the refractive index of this compound.

Materials:

-

This compound sample

-

Refractometer (e.g., Abbe refractometer)

-

Constant temperature water bath (20°C)

-

Soft tissue paper

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the sample to equilibrate to the measurement temperature (20°C), which is typically maintained by a circulating water bath.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Determination of Solubility

This protocol provides a method for the quantitative determination of the solubility of this compound in a given solvent.

Materials:

-

This compound sample

-

Selected organic solvent

-

Vials with screw caps

-

Thermostatic shaker

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Generate a calibration curve using the analytical instrument (e.g., GC) by plotting the instrument response versus the concentration of the standard solutions.

-

Add an excess amount of this compound to a known volume of the solvent in a vial to create a saturated solution.

-

Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid and dilute it with the solvent.

-

Analyze the diluted solution using the calibrated analytical instrument to determine the concentration of this compound.

-

Calculate the solubility in g/100 mL or other desired units.

Spectral Properties

The following sections describe the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets. A singlet with an integration of 9H around δ 0.2 ppm, corresponding to the nine equivalent protons of the trimethylsilyl (B98337) (Si(CH₃)₃) group. Another singlet with an integration of 3H will appear further downfield, corresponding to the three protons of the acetyl (CH₃CO) group.

-

¹³C NMR: The carbon NMR spectrum is expected to show three distinct signals. A signal for the methyl carbons of the trimethylsilyl group, a signal for the methyl carbon of the acetyl group, and a downfield signal for the carbonyl carbon.

Experimental Protocol for NMR Spectroscopy:

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of this compound (5-10 mg) in approximately 0.5-0.7 mL of deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain it.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the internal standard (TMS at 0 ppm).

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

-

C=O Stretch: A strong absorption band is expected in the region of 1645-1655 cm⁻¹, characteristic of a ketone carbonyl group attached to a silicon atom.

-

Si-CH₃ Bending: A strong band around 1250 cm⁻¹ is characteristic of the symmetric deformation of the Si-CH₃ groups. A weaker band around 840 cm⁻¹ is also expected for the Si-C stretch and CH₃ rock.

-

C-H Stretch: Absorption bands in the region of 2900-3000 cm⁻¹ due to the C-H stretching vibrations of the methyl groups.

Experimental Protocol for IR Spectroscopy:

Materials:

-

This compound sample

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

Procedure (for liquid film on salt plates):

-

Ensure the salt plates are clean and dry.

-

Place a small drop of this compound on one salt plate.

-

Carefully place the second salt plate on top to create a thin liquid film.

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Process the spectrum by performing a background subtraction.

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) at m/z 116 would be observed. The fragmentation pattern is expected to be dominated by the cleavage of the bonds adjacent to the silicon atom and the carbonyl group.

-

[M-15]⁺: A prominent peak at m/z 101, corresponding to the loss of a methyl group (•CH₃) from the trimethylsilyl group. This is often the base peak in the spectra of trimethylsilyl compounds.

-

[M-43]⁺: A peak at m/z 73, corresponding to the loss of the acetyl group (•COCH₃). This fragment, the trimethylsilyl cation ([Si(CH₃)₃]⁺), is a characteristic ion for trimethylsilyl compounds.

-

[M-29]⁺: A peak at m/z 87, corresponding to the loss of an ethyl group, which can arise from rearrangement.

Experimental Protocol for Mass Spectrometry:

Materials:

-

This compound sample

-

Mass spectrometer (e.g., coupled with a gas chromatograph, GC-MS)

-

Volatile solvent (if using GC-MS)

Procedure (for GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or diethyl ether).

-

Inject a small volume of the solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column.

-

The separated this compound enters the mass spectrometer, where it is ionized (typically by electron impact).

-

The resulting ions are separated based on their mass-to-charge ratio and detected.

-

The mass spectrum is recorded and analyzed for the molecular ion and characteristic fragment ions.

Caption: Workflow for Mass Spectrometry (GC-MS).

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl ether 60-29-7 [sigmaaldrich.com]

- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 6. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hexane - Wikipedia [en.wikipedia.org]

- 9. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Overview of Acetyltrimethylsilane

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This document provides a concise technical summary of acetyltrimethylsilane, focusing on its fundamental molecular properties.

Core Molecular Data

This compound is a silicon-containing organic compound. Its key quantitative properties are summarized below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 116.23 g/mol [1][2] |

| Molecular Formula | C5H12OSi[1][2] |

| Linear Formula | (CH3)3SiCOCH3[1] |

| CAS Number | 13411-48-8[1] |

| Density | 0.811 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.411[1] |

| Boiling Point | 113-114 °C[2] |

| Flash Point | 48 °F[2] |

Experimental Protocols & Methodologies

As a language model, I am unable to provide detailed experimental protocols or methodologies for the synthesis, purification, or analysis of this compound. Such procedures should be sourced from peer-reviewed scientific literature or established laboratory manuals to ensure safety and reproducibility.

Visualizations

The request for diagrams of signaling pathways, experimental workflows, or logical relationships is not applicable to the fundamental properties of a chemical compound like this compound. Such diagrams are typically used to represent complex biological or procedural interactions, which are not relevant to the molecular weight and formula of this compound. Therefore, no Graphviz diagrams have been generated.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Acetyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of acetyltrimethylsilane. The information presented herein is essential for the structural elucidation and quality control of this organosilicon compound in research and development settings.

Chemical Structure and NMR Active Nuclei

This compound, with the chemical formula (CH₃)₃SiCOCH₃, possesses a simple structure with high symmetry, leading to straightforward and readily interpretable NMR spectra. The key NMR active nuclei are ¹H and ¹³C.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, showing two distinct singlets corresponding to the two types of methyl protons. The absence of proton-proton coupling results in sharp, unsplit signals.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 3H | -COCH₃ |

| ~0.2 | Singlet | 9H | -Si(CH₃)₃ |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the three unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~240 | >C=O |

| ~35 | -COCH₃ |

| ~-2 | -Si(CH₃)₃ |

Note: Chemical shifts are referenced to TMS at 0.00 ppm and can vary slightly depending on the solvent and concentration.

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

-

For ¹H NMR: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1]

-

For ¹³C NMR: A higher concentration is generally required. Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).[2][3]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

4.2. NMR Spectrometer and Parameters

-

Spectrometer: A standard NMR spectrometer with a proton frequency of 300-500 MHz is suitable for routine analysis.[4][5]

-

Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound, as it is a good solvent for many organic compounds and its residual proton signal (~7.26 ppm) and carbon signal (~77.16 ppm) are well-established.[6]

-

Temperature: Standard ambient probe temperature (e.g., 298 K) is typically used.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are usually sufficient due to the high signal-to-noise ratio of the methyl groups.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

-

Spectral Width: A spectral width of approximately 10-12 ppm is adequate.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the lower natural abundance of ¹³C and the presence of a quaternary carbonyl carbon, a larger number of scans (e.g., 128 to 1024) is necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is beneficial for the quantitative observation of the quaternary carbonyl carbon.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 250 ppm is required to cover the full range of expected carbon chemical shifts.[7]

4.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons in each environment.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the NMR analysis of this compound.

Caption: Workflow for the NMR analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. savemyexams.com [savemyexams.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. drugfuture.com [drugfuture.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. sites.bu.edu [sites.bu.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of Acetyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy data for acetyltrimethylsilane. It includes a summary of expected vibrational frequencies, a plausible experimental protocol for obtaining the spectrum, and a visualization of its synthesis workflow. This information is critical for the identification, characterization, and quality control of this organosilicon compound in research and development settings.

Infrared Spectroscopy Data

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The key vibrational modes are associated with the carbonyl group (C=O), the silicon-carbon bonds (Si-C), and the methyl groups (C-H). Based on established correlations for organosilicon compounds, the expected IR absorption bands for this compound are summarized in the table below.[1][2]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2960 | C-H asymmetric stretching in CH₃ groups | Strong |

| ~2870 | C-H symmetric stretching in CH₃ groups | Medium |

| ~1645 | C=O stretching (α-silyl ketone) | Strong |

| ~1450 | C-H asymmetric deformation in CH₃ groups | Medium |

| ~1355 | C-H symmetric deformation in CH₃ groups | Medium |

| ~1250 | Si-CH₃ symmetric deformation | Strong |

| ~840 | Si-C stretching and CH₃ rocking in Si(CH₃)₃ | Strong |

| ~760 | Si-C stretching and CH₃ rocking in Si(CH₃)₃ | Strong |

Note: The exact positions of the absorption bands can be influenced by the sample's physical state (e.g., liquid film, in solution) and the solvent used.

Experimental Protocol for Infrared Spectroscopy

The following outlines a typical experimental protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound in its liquid state.

Objective: To acquire the infrared absorption spectrum of liquid this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker Vertex 70)[3]

-

Attenuated Total Reflectance (ATR) accessory (e.g., DuraSamplIR II)[3]

-

This compound, 97% purity

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

Record a background spectrum to account for any ambient atmospheric absorptions and instrumental response.

-

-

Sample Preparation:

-

Using a micropipette, carefully place a small drop of this compound onto the crystal of the ATR accessory. Ensure the crystal surface is fully covered by the liquid sample.

-

-

Spectral Acquisition:

-

Acquire the sample spectrum. Typical acquisition parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (to improve signal-to-noise ratio)

-

-

The resulting interferogram is then Fourier-transformed to produce the infrared spectrum.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

-

Record a clean crystal spectrum to ensure no sample residue remains.

-

Synthesis Workflow of this compound

This compound can be synthesized through various methods. One common laboratory-scale synthesis involves the reaction of 1-(methoxyvinyl)trimethylsilane with an aqueous acid.[4] The logical workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound via hydrolysis.

References

The Enduring Allure of Acylsilanes: A Deep Dive into their UV-Vis Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Acylsilanes, organosilicon compounds featuring a silicon atom directly bonded to a carbonyl group, represent a fascinating and synthetically versatile class of molecules. Their unique electronic structure not only imparts them with valuable reactivity but also gives rise to distinct spectroscopic signatures, particularly in the ultraviolet-visible (UV-Vis) region. This technical guide provides an in-depth exploration of the UV-Vis spectroscopic properties of acylsilanes, offering a valuable resource for researchers leveraging these compounds in synthetic chemistry, materials science, and drug development.

The Electronic Landscape of Acylsilanes: Understanding their UV-Vis Absorption

The characteristic UV-Vis absorption of acylsilanes stems from electronic transitions involving the carbonyl group and its interaction with the adjacent silicon atom. The primary transitions observed are the n → π* and π → π* transitions.

The n → π transition, a typically weak absorption, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π orbital. A key feature of acylsilanes is the significant bathochromic (red) shift of this transition to longer wavelengths (typically in the 350-425 nm range) compared to their carbon analogues (ketones), which absorb at much shorter wavelengths. This shift is attributed to the electronic interaction between the silicon and carbonyl groups, which raises the energy of the non-bonding orbital and lowers the energy of the π* orbital, thereby reducing the energy gap for the transition.

The π → π transition, a much stronger absorption, involves the excitation of an electron from a bonding π orbital to an anti-bonding π orbital. This transition is more prominent in acylsilanes containing conjugated systems, such as aroylsilanes or α,β-unsaturated acylsilanes.

The position and intensity of these absorption bands are sensitive to the substituents on both the silicon atom and the acyl group, making UV-Vis spectroscopy a powerful tool for characterizing these molecules.

Quantitative UV-Vis Spectroscopic Data of Acylsilanes

To facilitate comparative analysis, the following table summarizes the UV-Vis absorption maxima (λmax) and, where available, the molar absorptivity (ε) for a selection of acylsilanes.

| Acylsilane Derivative | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Reference |

| Adamantoyl-tris(trimethoxysilyl)silane | 350-410 | Not Reported | Not Specified | [1] |

| Mesitoyl-tris(trimethoxysilyl)silane | 388-425 | Not Reported | Not Specified | [1] |

| Isopropyl-substituted Acylsilane Probes | 364-370 | Not Reported | Not Specified | [2][3] |

| Benzoyltrimethylsilane | ~420 | Not Reported | Not Specified | [1] |

| D-galactose-substituted Acylsilanes | 325-400 | Not Reported | Acetonitrile | [3] |

Note: Molar absorptivity data for acylsilanes is not widely reported in the literature. The provided λmax values are indicative and can vary with solvent and substitution.

Experimental Protocol for UV-Vis Spectroscopy of Acylsilanes

This section outlines a detailed methodology for obtaining high-quality UV-Vis spectra of acylsilanes, with special considerations for their inherent light sensitivity.

1. Materials and Equipment:

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (typically 1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., hexane, acetonitrile, ethanol)

-

Acylsilane sample

-

Analytical balance

2. Sample Preparation:

-

Solvent Selection: Choose a solvent that dissolves the acylsilane and is transparent in the wavelength range of interest (typically 200-800 nm).

-

Stock Solution Preparation: Accurately weigh a small amount of the acylsilane and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Working Solution Preparation: Dilute the stock solution to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 absorbance units). Perform serial dilutions as necessary.

-

Light Sensitivity: Acylsilanes are known to be light-sensitive and can undergo photochemical reactions. Therefore, it is crucial to minimize exposure of the sample solutions to ambient light. Use amber-colored volumetric flasks or wrap them in aluminum foil. Prepare solutions immediately before analysis.

3. Instrumental Analysis:

-

Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure a stable light source.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in both the sample and reference beams of the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the acylsilane working solution. Then, fill the cuvette with the working solution and place it in the sample beam.

-

Spectrum Acquisition: Scan the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength. If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a crucial photochemical pathway of acylsilanes and the general workflow of a UV-Vis spectroscopy experiment.

Caption: Photochemical Brook Rearrangement of an Acylsilane.

References

- 1. Visible-light induced click reactions of acylsilanes with pyruvate electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of d-Galactose-Substituted Acylsilanes and Acylgermanes. Model Compounds for Visible Light Photoinitiators with Intriguing High Solubility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Acetyltrimethylsilane from Chlorotrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of acetyltrimethylsilane, a valuable reagent in organic chemistry, from the readily available starting material, chlorotrimethylsilane (B32843). This document details a reliable and high-yield, two-step synthetic pathway and also discusses a plausible, more direct route involving Grignard reagents. The experimental protocols, quantitative data, and logical workflows are presented to facilitate replication and further development by researchers in academic and industrial settings.

Method 1: Two-Step Synthesis via a 1-(Methoxyvinyl)trimethylsilane Intermediate

This method, adapted from a well-established Organic Syntheses procedure, provides a high-yield and reliable route to this compound. The process involves the formation of an intermediate, 1-(methoxyvinyl)trimethylsilane, which is subsequently hydrolyzed to the desired product.

Reaction Pathway

Caption: Reaction pathway for the two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-(Methoxyvinyl)trimethylsilane

-

Apparatus Setup: A dry, 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a thermometer, and a rubber septum. The flask is maintained under a positive pressure of dry nitrogen.

-

Reaction Mixture Preparation: The flask is charged with 100 mL of dry tetrahydrofuran (B95107) (THF) and 29.0 g (0.50 mol) of methyl vinyl ether. The solution is cooled to -65°C using a dry ice-acetone bath.

-

Addition of tert-Butyllithium: While maintaining the temperature below -60°C, 1.0 mol of tert-butyllithium in pentane (B18724) is added dropwise via syringe over a period of 1 hour.

-

Silylation: After the addition is complete, the mixture is stirred for an additional hour at -65°C. A solution of 54.3 g (0.50 mol) of chlorotrimethylsilane in 50 mL of dry THF is then added dropwise, keeping the temperature below -60°C.

-

Workup: The reaction is allowed to warm to room temperature and stirred for another hour. The contents are poured into a separatory funnel containing ice and a saturated ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed extensively with water, dried over anhydrous potassium carbonate, filtered, and distilled.

Step 2: Hydrolysis to this compound

-

Reaction Setup: A 500-mL round-bottomed flask is charged with 65 g (0.50 mol) of 1-(methoxyvinyl)trimethylsilane and 300 mL of a 4:1 (v/v) mixture of acetone and 1.0 M aqueous hydrochloric acid.

-

Hydrolysis: The solution is stirred at room temperature for 1 hour.

-

Extraction and Purification: The reaction mixture is transferred to a separatory funnel, and water and diethyl ether are added. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and distilled to yield the final product.

Quantitative Data Summary

| Step | Reagent | Moles | Mass/Volume | Yield (%) | Product Physical Properties |

| 1: Synthesis of Intermediate | Methyl vinyl ether | 0.50 | 29.0 g | ||

| tert-Butyllithium | 1.0 | 1.0 M in pentane | |||

| Chlorotrimethylsilane | 0.50 | 54.3 g | 88-94 | 1-(Methoxyvinyl)trimethylsilane | |

| bp: 102-104°C | |||||

| nD20: 1.4173 | |||||

| 2: Hydrolysis to Final Product | 1-(Methoxyvinyl)trimethylsilane | 0.50 | 65 g | ||

| 1.0 M Aqueous HCl | - | in 4:1 Acetone/H2O | 78-83 | This compound | |

| bp: 112°C | |||||

| nD20: 1.4125 | |||||

| Overall Yield | 69-78 |

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis of this compound.

Method 2: Proposed Direct Synthesis via Grignard Reagent

A more direct, one-step synthesis of this compound from chlorotrimethylsilane is theoretically plausible through the use of Grignard reagents. This approach would involve the reaction of an acetylating agent with a trimethylsilyl (B98337) Grignard reagent, or an acetyl Grignard reagent with chlorotrimethylsilane. While specific, detailed experimental protocols for this direct conversion were not prominently found in the surveyed literature, the general reaction pathway is outlined below for conceptual purposes.

Plausible Reaction Pathway

Caption: Plausible direct synthetic routes to this compound using Grignard reagents.

Note: The direct Grignard routes are presented for conceptual exploration. The reaction of Grignard reagents with acyl chlorides can sometimes lead to the formation of tertiary alcohols through a double addition, which would necessitate careful control of reaction conditions to isolate the desired ketone product.

Conclusion

This guide has detailed a reliable, high-yield two-step synthesis for this compound from chlorotrimethylsilane, complete with experimental protocols and quantitative data. This method provides a robust and reproducible pathway for obtaining this important synthetic building block. Additionally, a conceptually simpler, direct Grignard-based approach has been proposed, highlighting an area for potential process optimization and further research. It is recommended that any attempt to develop the direct route be preceded by small-scale feasibility studies to determine the optimal conditions for selective mono-acylation.

The Synthesis of Acetyltrimethylsilane: A Detailed Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for acetyltrimethylsilane, an important organosilicon compound utilized as a versatile reagent in organic synthesis. This document details the core reaction mechanisms, provides in-depth experimental protocols for key methodologies, and presents quantitative data in a structured format for comparative analysis.

Core Synthetic Strategies

The formation of this compound can be achieved through several distinct synthetic pathways. The most prevalent and synthetically useful methods include:

-

Hydrolysis of a Silyl (B83357) Enol Ether: The acid-catalyzed hydrolysis of 1-(methoxyvinyl)trimethylsilane offers a high-yielding route to the target compound.

-

Acylation of a Grignard Reagent: The reaction of trimethylsilylmethylmagnesium chloride with acetyl chloride provides a classic and effective method for the formation of the silicon-acyl bond.

-

Acylation of a Silyl-Aluminum Reagent: The use of tris(trimethylsilyl)aluminum in conjunction with acetyl chloride presents an alternative approach for the synthesis of this compound.

Each of these methods possesses unique advantages and considerations in terms of reagent availability, reaction conditions, and scalability. A detailed examination of each is presented below.

I. Hydrolysis of 1-(methoxyvinyl)trimethylsilane

This method, detailed in Organic Syntheses, proceeds via the acid-catalyzed hydrolysis of the corresponding silyl enol ether.[1]

Reaction Mechanism

The mechanism involves the protonation of the double bond of the silyl enol ether, followed by the nucleophilic attack of water and subsequent elimination of methanol (B129727) to yield the final this compound product.

Figure 1: Mechanism of this compound formation from 1-(methoxyvinyl)trimethylsilane.

Experimental Protocol

A detailed experimental protocol for this method is as follows:

-

Reaction Setup: A round-bottomed flask is charged with 1-(methoxyvinyl)trimethylsilane and a 4:1 v/v mixture of acetone (B3395972) and 1.0 M aqueous hydrochloric acid.[1]

-

Reaction Conditions: The mixture is stirred at room temperature.[1]

-

Workup: The reaction mixture is poured into a separatory funnel containing ice and a saturated ammonium (B1175870) chloride solution. The organic layer is separated, washed extensively with water, and dried over anhydrous potassium carbonate.[1]

-

Purification: The final product is purified by distillation.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 88-94% | [1] |

| Boiling Point | 102-104°C | [1] |

| Refractive Index (nD20) | 1.4173 | [1] |

II. Acylation of Trimethylsilylmethylmagnesium Chloride

This approach utilizes a Grignard reagent, a cornerstone of organometallic chemistry, to form the carbon-silicon bond. The trimethylsilylmethylmagnesium chloride acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride.[2]

Reaction Mechanism

The mechanism is a nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl group of acetyl chloride, forming a tetrahedral intermediate which then collapses to eliminate the chloride leaving group, yielding this compound.

Figure 2: Mechanism of this compound formation from a Grignard reagent.

Experimental Protocol

A general experimental protocol for this type of reaction is as follows:

-

Grignard Reagent Formation: (Chloromethyl)trimethylsilane is reacted with magnesium turnings in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) to prepare the trimethylsilylmethylmagnesium chloride solution.[2]

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of acetyl chloride in an anhydrous ethereal solvent and cooled in an ice bath.

-

Reagent Addition: The prepared Grignard reagent is added dropwise to the stirred solution of acetyl chloride at a controlled temperature.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation.

Quantitative Data

While a specific yield for the synthesis of this compound via this method was not found in the initial search, Grignard reactions with acid chlorides are generally high-yielding.

III. Acylation of Tris(trimethylsilyl)aluminum

This method employs an organoaluminum reagent as the source of the silyl nucleophile. Tris(trimethylsilyl)aluminum can react with acetyl chloride, likely in the presence of a catalyst, to form this compound.[3]

Reaction Mechanism

The precise mechanism can vary depending on the reaction conditions and any catalysts employed. However, a plausible pathway involves the coordination of the acetyl chloride to the aluminum center, followed by the transfer of a trimethylsilyl (B98337) group to the carbonyl carbon.

Figure 3: Proposed mechanism for the formation of this compound from Tris(trimethylsilyl)aluminum.

Experimental Protocol

A representative experimental protocol would involve:

-

Reaction Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A solution of tris(trimethylsilyl)aluminum in a suitable anhydrous solvent (e.g., toluene (B28343) or hexane) is charged into the flask. A solution of acetyl chloride in the same solvent is then added dropwise at a controlled temperature, often at or below room temperature. A transition metal catalyst may also be added.[3]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is carefully quenched with a proton source, such as a saturated solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, washed, and dried.

-

Purification: The product is isolated and purified by distillation or column chromatography.

Quantitative Data

Specific quantitative data for the synthesis of this compound using this method was not detailed in the provided search results. However, the use of organoaluminum reagents can offer high selectivity and yields in various transformations.

Summary and Comparison of Methods

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Hydrolysis of Silyl Enol Ether | 1-(methoxyvinyl)trimethylsilane, HCl | 88-94%[1] | High yield, well-documented procedure | Requires synthesis of the starting silyl enol ether |

| Acylation of Grignard Reagent | (Chloromethyl)trimethylsilane, Mg, Acetyl chloride | Generally high | Readily available starting materials, robust reaction | Grignard reagents are sensitive to moisture and protic functional groups |

| Acylation of Silyl-Aluminum Reagent | Tris(trimethylsilyl)aluminum, Acetyl chloride | Not specified | Can offer high selectivity | Organoaluminum reagents can be pyrophoric and require careful handling |

Conclusion

References

Acetyltrimethylsilane: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acetyltrimethylsilane, a prominent member of the acylsilane family, is a versatile organosilicon compound with significant applications in organic synthesis and burgeoning potential in medicinal chemistry. Its unique electronic and steric properties, stemming from the juxtaposition of a carbonyl group and a trimethylsilyl (B98337) moiety, give rise to a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental to its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₁₂OSi | General Knowledge |

| Molecular Weight | 116.23 g/mol | General Knowledge |

| Appearance | Colorless liquid | General Knowledge |

| Boiling Point | 112 °C (at 760 mmHg) | [1] |

| Density | 0.811 g/mL at 25 °C | General Knowledge |

| Refractive Index (n²⁰/D) | 1.4125 | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~2.2 ppm (s, 3H, COCH₃), δ ~0.2 ppm (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~240 ppm (C=O), δ ~35 ppm (COCH₃), δ ~-3 ppm (Si(CH₃)₃) |

| IR (Infrared) | ~1645 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (Si-CH₃ bend), ~840 cm⁻¹ (Si-C stretch) |

| Mass Spectrometry (EI) | m/z 101 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) |

Note: The spectroscopic data presented are typical values and may vary slightly depending on the solvent and experimental conditions.

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. A reliable and high-yielding method involves the reaction of 1-(methoxyvinyl)lithium with trimethylsilyl chloride, followed by hydrolysis.[1]

Experimental Protocol: Synthesis of this compound[1]

Step 1: Preparation of 1-(Methoxyvinyl)trimethylsilane

-

To a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a pressure-equalizing dropping funnel, add anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the flask to -78 °C using a dry ice/acetone (B3395972) bath.

-

Add methyl vinyl ether (1.2 equivalents) to the cooled THF.

-

Slowly add a solution of tert-butyllithium (B1211817) in pentane (B18724) (1.0 equivalent) to the stirred mixture while maintaining the temperature at -78 °C.

-

After the addition is complete, stir the mixture for an additional hour at -78 °C.

-

Add trimethylsilyl chloride (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Pour the reaction mixture into a separatory funnel containing ice and a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield 1-(methoxyvinyl)trimethylsilane.

Step 2: Hydrolysis to this compound

-

In a round-bottom flask, dissolve the 1-(methoxyvinyl)trimethylsilane in a 4:1 mixture of acetone and 1.0 M aqueous hydrochloric acid.

-

Stir the solution at room temperature for one hour.

-

Transfer the mixture to a separatory funnel and add water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by distillation to obtain pure this compound (yields typically range from 78-83%).

Key Reactions and Applications

This compound serves as a versatile precursor in a variety of important organic transformations. Its reactivity is dominated by the electrophilic carbonyl carbon and the ability of the silyl (B83357) group to stabilize adjacent positive charge or to migrate.

Nucleophilic Addition and the Brook Rearrangement

Nucleophilic attack at the carbonyl carbon of this compound generates a tetrahedral intermediate that can undergo a[1][2]-Brook rearrangement, where the silyl group migrates from carbon to the newly formed alkoxide. This rearrangement is a powerful tool for the formation of silyl enol ethers and can be exploited in tandem reactions.[3][4][5]

General Reaction Scheme:

-

Nucleophilic Addition: A nucleophile (e.g., organolithium, Grignard reagent) adds to the carbonyl carbon of this compound.

-

Brook Rearrangement: The resulting α-silyl alkoxide undergoes a rearrangement to form a silyl enol ether and a carbanion.

-

Electrophilic Quench: The carbanion can be trapped with an electrophile.

Photochemical Reactions: Generation of Siloxycarbenes

Upon UV irradiation, this compound can undergo a photo-Brook rearrangement to generate a siloxycarbene intermediate. These nucleophilic carbenes are highly reactive and can participate in a variety of transformations, including insertions and cycloadditions. This reactivity is particularly relevant in the context of drug discovery for photoaffinity labeling.

Experimental Protocol: General Procedure for Photochemical Reaction

Caution: Photochemical reactions should be carried out in appropriate apparatus with UV shielding.

-

Dissolve this compound and the desired trapping agent (e.g., an alcohol, alkene, or protein) in a suitable degassed solvent (e.g., acetonitrile, benzene) in a quartz reaction vessel.

-

Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically > 300 nm) while maintaining a constant temperature.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the product by column chromatography or other suitable methods.

Wittig-type Reactions

This compound can serve as a carbonyl partner in Wittig-type reactions with phosphorus ylides to generate vinylsilanes. Vinylsilanes are valuable synthetic intermediates that can undergo a variety of further transformations.

Experimental Protocol: General Procedure for Wittig Reaction[6][7]

-

Generate the phosphorus ylide in situ by treating a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO).

-

To the resulting ylide solution, add a solution of this compound in the same solvent at an appropriate temperature (often 0 °C or room temperature).

-

Stir the reaction mixture for a specified time, monitoring its progress by TLC or GC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude vinylsilane product by column chromatography.

Applications in Drug Development

The unique reactivity of this compound and its derivatives makes them attractive tools in drug discovery and development.

Photoaffinity Labeling

The ability of acylsilanes to generate reactive carbene intermediates upon photoirradiation has been harnessed for photoaffinity labeling (PAL).[6] In this technique, a bioactive molecule is functionalized with an acylsilane moiety. Upon binding to its biological target (e.g., a protein), UV irradiation triggers the formation of a carbene, which then covalently crosslinks the molecule to the target. This allows for the identification and characterization of drug-protein interactions.

Experimental Protocol: General Workflow for Photoaffinity Labeling[9][10][11][12]

-

Probe Synthesis: Synthesize a photoaffinity probe by incorporating an this compound derivative into a molecule of interest.

-

Incubation: Incubate the biological sample (e.g., cell lysate or purified protein) with the photoaffinity probe.

-

UV Irradiation: Irradiate the sample with UV light of an appropriate wavelength to induce covalent crosslinking.

-

Enrichment: Enrich the crosslinked protein-probe complexes, often using a tag (e.g., biotin) incorporated into the probe.

-

Analysis: Analyze the enriched proteins by techniques such as SDS-PAGE and mass spectrometry to identify the target protein and the site of covalent modification.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Brook Rearrangement [organic-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Photo-Brook rearrangement of acyl silanes as a strategy for photoaffinity probe design - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of the Acyl-Silicon Bond

For Researchers, Scientists, and Drug Development Professionals

Acylsilanes, compounds featuring a silicon atom directly attached to a carbonyl group, represent a fascinating and synthetically versatile class of molecules. Their unique electronic and structural properties impart a distinctive reactivity pattern that deviates significantly from that of conventional ketones. This guide provides a comprehensive overview of the core principles governing the reactivity of the acyl-silicon bond, detailing key transformations, mechanisms, and experimental considerations.

Fundamental Properties of Acylsilanes

The reactivity of acylsilanes is a direct consequence of their unique structural and electronic features. The silicon atom, being less electronegative than carbon, acts as a σ-donor, which polarizes the carbonyl group. This electronic effect, coupled with the distinctively long Si-C(O) bond, governs their chemical behavior.[1][2]

The singular nature of the acyl-silicon bond is evident in its structural parameters and spectroscopic signatures. A summary of these key characteristics is provided below for easy comparison.

Table 1: Spectroscopic Properties of Representative Acylsilanes

| Compound | C=O IR Stretch (cm⁻¹) | ¹³C NMR δ(C=O) (ppm) | UV-Vis λ_max (nm) |

|---|---|---|---|

| Acetyl(trimethyl)silane | ~1645 | ~242 | ~370 |

| Benzoyl(trimethyl)silane | ~1620 | ~235 | ~388-425 |

Data compiled from various sources.[1][2][3]

The lower carbonyl stretching frequencies compared to simple ketones are indicative of a weakened C=O bond, a result of the electron-releasing nature of the silyl (B83357) group.[2] In ¹³C NMR, the carbonyl carbon signal appears significantly downfield.[1][3]

Table 2: Key Bond Lengths in Acylsilanes

| Bond | Typical Length (Å) | Comparison (Simple Ketone, C-C=O) |

|---|---|---|

| Si-C(O) | 1.926 | 1.51 |

| C=O | 1.21 | ~1.21 |

Data from X-ray diffraction studies.[2]

The most striking feature is the elongated Si-C(O) bond, which is considerably longer than a typical Si-C single bond (1.85–1.90 Å) and plays a crucial role in the molecule's reactivity.[2]

Core Reactivity Pathways

The acyl-silicon bond's reactivity can be broadly categorized into three major pathways: nucleophilic addition to the carbonyl, photochemical rearrangements, and transition-metal-catalyzed transformations.

// Nodes Acylsilane [label="Acylsilane\nR-C(O)-SiR'₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Nuc_Add [label="Nucleophilic\nAddition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Photo [label="Photochemical\nRearrangement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TM_Cat [label="Transition-Metal\nCatalysis", fillcolor="#FBBC05", fontcolor="#202124"]; Brook [label="Brook Rearrangement\n(Silyl Enol Ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbene [label="Siloxycarbene\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; CSi_Activation [label="C-Si Bond\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acylsilane -> Nuc_Add [label=" Nu⁻"]; Acylsilane -> Photo [label=" hν"]; Acylsilane -> TM_Cat [label=" [M] cat."]; Nuc_Add -> Brook; Photo -> Carbene; TM_Cat -> CSi_Activation; }

Figure 1. Major reactivity pathways of the acylsilane functional group.

Like conventional ketones, acylsilanes undergo nucleophilic addition at the carbonyl carbon. However, the fate of the resulting tetrahedral intermediate is unique. The initial adduct, an α-silyl alkoxide, is often poised to undergo a spontaneous and irreversible intramolecular 1,2-migration of the silyl group from carbon to the oxygen anion. This signature transformation is known as the Brook rearrangement .[1][4]

The Brook rearrangement is a dominant reaction pathway, particularly when the resulting carbanion can be stabilized (e.g., by an adjacent aromatic ring).[1] The driving force for this rearrangement is the formation of the thermodynamically stable silicon-oxygen bond.[4]

// Nodes Start [label="{Acylsilane | R-C(=O)-SiR'₃}", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="{α-Silyl Alkoxide | R-C(O⁻)(Nu)-SiR'₃}", fillcolor="#F1F3F4", fontcolor="#202124"]; TS [label="Penta-coordinate Si\nTransition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Carbanion [label="{Carbanion | R-C⁻(Nu)-OSiR'₃}", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="{Silyl Enol Ether | R-C(Nu)=C-OSiR'₃\n(after elimination) | or | R-CH(Nu)-OSiR'₃\n(after protonation)}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label=" 1. Nucleophilic Attack (Nu⁻)", color="#EA4335"]; Intermediate -> TS [label=" 2.[5][6]-Silyl Migration", color="#34A853", style=dashed]; TS -> Carbanion [style=dashed, color="#34A853"]; Carbanion -> Product [label=" 3. Protonation or Elimination", color="#FBBC05"]; }

Figure 2. Mechanism of the nucleophile-initiated Brook rearrangement.

This rearrangement is central to the chemistry of acylsilanes, enabling their use as masked acyl anions or homoenolate equivalents. For instance, the reaction of an acylsilane with cyanide anion generates a cyanohydrin that undergoes a Brook rearrangement, and the resulting carbanion can participate in subsequent intramolecular alkylation to form cyclopropanes.[1]

Acylsilanes exhibit rich photochemistry. Upon irradiation with UV or visible light, they can undergo a photo-induced 1,2-Brook rearrangement to generate highly reactive siloxycarbene intermediates.[7][8][9] This process provides a metal-free pathway to generate nucleophilic carbenes under mild conditions.[9]

The accepted mechanism involves the excitation of the acylsilane to a singlet excited state, followed by intersystem crossing (ISC) to a triplet state.[7] The 1,2-silyl shift then occurs, leading to a triplet siloxycarbene, which can undergo another ISC to form the reactive singlet carbene.[7]

// Nodes Acylsilane_GS [label="{Acylsilane (S₀)\n R-C(=O)-SiR'₃}", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylsilane_S1 [label="{Excited Singlet (S₁)}", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylsilane_T1 [label="{Excited Triplet (T₁)}", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbene_T [label="{Triplet Siloxycarbene\n R-C(OSiR'₃):}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbene_S [label="{Singlet Siloxycarbene\n R-C(OSiR'₃):}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Acylsilane_GS -> Acylsilane_S1 [label=" hν (Excitation)", color="#FBBC05"]; Acylsilane_S1 -> Acylsilane_T1 [label=" ISC", style=dashed]; Acylsilane_T1 -> Carbene_T [label=" 1,2-Brook\nRearrangement", color="#34A853"]; Carbene_T -> Carbene_S [label=" ISC", style=dashed]; }

Figure 3. Photochemical generation of siloxycarbenes from acylsilanes.

These generated siloxycarbenes are versatile intermediates that can participate in a wide array of transformations, making them valuable in synthesis.[7] This reactivity has been exploited in "photo-click" reactions, where acylsilanes couple with various partners, such as indoles or pyruvates, under mild light-mediated conditions.[10][11]

// Nodes Carbene [label="Siloxycarbene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; XH_Insertion [label="X-H Insertion\n(X = O, N, C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloaddition [label="[2+1] Cycloaddition", fillcolor="#F1F3F4", fontcolor="#202124"]; Nuc_Addition [label="Nucleophilic Addition\nto Electrophiles (E⁺)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Carbene -> XH_Insertion [label=" R-X-H", color="#EA4335"]; Carbene -> Cycloaddition [label=" Alkene/Alkyne", color="#34A853"]; Carbene -> Nuc_Addition [label=" Aldehydes, CO₂, etc.", color="#FBBC05"]; }

Figure 4. Common reaction pathways for photogenerated siloxycarbenes.

The acyl-silicon bond can be activated by various transition metals, opening up another dimension of reactivity.[6][12][13] These transformations often involve the oxidative addition of the C–Si bond to a low-valent metal center.[6]

Key reactions in this category include:

-

Decarbonylation: Rhodium complexes can catalyze the removal of the carbonyl group, converting acylsilanes to silanes.[14]

-

Cross-Coupling: Acylsilanes can serve as acyl anion equivalents in palladium-catalyzed cross-coupling reactions with aryl halides.[15]

-

Annulation and Addition: Palladium catalysts can promote the addition of the C-Si bond across alkynes, leading to functionalized alkenylsilanes or indanones.[14]

-

Directed C-H Functionalization: The acylsilane moiety can act as a weakly-coordinating directing group, enabling site-selective functionalization of proximal C-H bonds with catalysts based on Co(III), Rh(III), or Ir(III).[13][16]

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving acylsilanes.

This protocol is based on the widely used Corey-Seebach umpolung strategy.[17]

// Nodes Step1 [label="{Step 1: Lithiation | 1,3-Dithiane (B146892) + n-BuLi\n in dry THF, -30°C to 0°C}", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="{Step 2: Silylation | Add R'₃SiCl\n -78°C to rt}", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="{Step 3: Second Lithiation & Alkylation | 2-silyl-1,3-dithiane + n-BuLi\n then add R-X, -78°C to rt}", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="{Step 4: Deprotection/Hydrolysis | Use HgCl₂/CaCO₃ or NBS\n in aq. CH₃CN}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="{Product: Acylsilane | R-C(=O)-SiR'₃}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Product; }

Figure 5. Experimental workflow for the synthesis of acylsilanes via the dithiane route.

-

Preparation of 2-silyl-1,3-dithiane: To a solution of 1,3-dithiane in anhydrous THF at -30 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise. Allow the solution to warm to 0 °C for 1-2 hours. Cool the resulting solution to -78 °C and add trialkylsilyl chloride (1.1 equiv). Allow the mixture to warm to room temperature and stir overnight. Quench with water and extract the product with an organic solvent (e.g., ether). Purify the crude 2-silyl-1,3-dithiane by distillation or chromatography.

-

Alkylation: Dissolve the 2-silyl-1,3-dithiane in anhydrous THF at -78 °C. Add n-butyllithium (1.1 equiv) and stir for 2 hours at -30 °C. Cool the solution back to -78 °C and add the desired alkylating agent (R-X, 1.1 equiv). Allow the reaction to warm slowly to room temperature.

-

Hydrolysis (Deprotection): The crude 2-alkyl-2-silyl-1,3-dithiane is dissolved in a solvent mixture such as acetonitrile/water (e.g., 9:1). A deprotection agent like N-bromosuccinimide (NBS) or mercury(II) chloride with calcium carbonate is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Workup and Purification: After quenching, the product is extracted, and the combined organic layers are washed and dried. The final acylsilane is purified by column chromatography or distillation.[2]

This protocol describes a typical reaction of an acylsilane with an organolithium reagent.

-

Reaction Setup: Dissolve the acylsilane (1.0 equiv) in anhydrous THF or diethyl ether under an inert atmosphere and cool the solution to -78 °C.

-

Nucleophilic Addition: Add the organolithium reagent (e.g., phenyllithium, 1.1 equiv) dropwise via syringe. Stir the reaction at -78 °C for 1-2 hours. At this stage, the α-silyl alkoxide intermediate is formed.

-

Inducing Rearrangement: The Brook rearrangement may occur spontaneously upon warming or can be facilitated by adding a catalytic amount of a base like KH if necessary.[1] The reaction is allowed to warm to room temperature and stirred until completion.

-

Workup: The reaction is quenched by the addition of a proton source, typically saturated aqueous NH₄Cl. The product (a silyl ether) is extracted with an organic solvent, dried, and purified by chromatography.[18]

This protocol outlines the generation of a siloxycarbene and its trapping with an alcohol.[3]

-

Preparation: In a quartz or borosilicate glass reaction vessel, dissolve the acylsilane (1.0 equiv) in a suitable solvent that also acts as the trapping agent (e.g., methanol). The solution should be deoxygenated by bubbling argon or nitrogen through it for 15-30 minutes.[9]

-

Irradiation: Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp or high-power LEDs at a specific wavelength, such as 405 nm or 419 nm).[7][9] The reaction progress is monitored by TLC or GC-MS.

-

Workup: Once the starting material is consumed, the solvent is removed under reduced pressure.

-

Purification: The resulting product, typically a mixed acetal, is purified by column chromatography.[5] Note that these products can sometimes be sensitive to acidic conditions, such as silica (B1680970) gel.[5]

Conclusion

The acyl-silicon bond possesses a rich and diverse reactivity profile that makes acylsilanes powerful building blocks in modern organic synthesis. Their ability to undergo nucleophile-induced Brook rearrangements, generate siloxycarbenes photochemically, and participate in a variety of transition-metal-catalyzed transformations provides chemists with unique tools for constructing complex molecular architectures. A thorough understanding of these fundamental reaction pathways is essential for leveraging the full synthetic potential of this remarkable functional group in fields ranging from natural product synthesis to materials science and drug discovery.

References

- 1. scielo.br [scielo.br]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Brook rearrangement - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl)-1,4-bisacylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. trepo.tuni.fi [trepo.tuni.fi]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Photo Click Reaction of Acylsilanes with Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acylsilanes in Transition-Metal-Catalyzed and Photochemical Reactions: Clarifying Product Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Acyl metalloids: conformity and deviation from carbonyl reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00077B [pubs.rsc.org]